(1R,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL
Description
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(2,3,5-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-4(14)9(13)6-2-5(10)3-7(11)8(6)12/h2-4,9,14H,13H2,1H3/t4-,9-/m0/s1 |
InChI Key |
LRMAGCKWKKMWOZ-IGJIYHIXSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C(=CC(=C1)F)F)F)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC(=C1)F)F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a trifluorophenyl ketone.
Reduction: The ketone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then subjected to amination using an amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(1R,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the amino group facilitates its incorporation into biological systems. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, emphasizing substituent effects, stereochemistry, and functional implications.
Stereoisomer: (1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol
- CAS : 1269791-10-7
- Molecular Formula: C₉H₁₀F₃NO (identical to target compound)
- Availability: Discontinued across all commercial quantities (1g, 5g, etc.) , suggesting challenges in synthesis, stability, or demand.
- Implications : Stereochemical variations often lead to divergent biological activities. For example, enantiomers may exhibit opposing pharmacological effects or metabolic pathways.
Chloro-Fluoro Analog: (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL
- CAS : 1323966-28-4
- Molecular Formula: C₉H₁₁ClFNO
- Key Differences :
- Substituents : Replaces one fluorine atom at the phenyl 2-position with chlorine and retains fluorine at the 6-position.
- Physicochemical Impact : Chlorine’s higher atomic weight and polarizability increase molecular weight (227.65 g/mol ) and lipophilicity (ClogP ≈ 1.8 vs. ~1.2 for the target compound).
- Structural Data : Verified via chemical structure image (Parchem) .
- Implications : Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets but reduce metabolic stability compared to fluorine.
Bis(trifluoromethyl) Derivative: (1R,2S)-2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol
- CAS : 1152029-16-7
- Molecular Formula: C₁₁H₁₁F₆NO
- Key Differences: Substituents: Two trifluoromethyl (-CF₃) groups at phenyl 3 and 5 positions instead of three fluorine atoms. Molecular Weight: 287.2 g/mol, significantly higher than the target compound.
- Implications : Enhanced electron deficiency and steric bulk may improve selectivity for specific targets (e.g., kinase inhibitors) but compromise solubility.
Research Implications and Limitations
- Stereochemistry : The (1R,2S) configuration in the target compound may offer advantages in asymmetric synthesis or enantioselective interactions, but direct comparative studies are lacking.
- Fluorine vs. Chlorine : Chlorine’s presence in the analog suggests a trade-off between binding potency and metabolic liability, warranting further ADME studies.
- Bis(trifluoromethyl) Effects : The derivative in highlights how bulkier substituents can modulate target engagement but may require formulation optimization for solubility.
Biological Activity
(1R,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL is a chiral compound with significant biological activity due to its unique molecular structure, characterized by a trifluorophenyl group and an amino functional group. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in modulating neurotransmitter systems and influencing various biochemical pathways.
- Molecular Formula : C9H10F3NO
- Molecular Weight : 205.18 g/mol
- Density : 1.334 g/cm³ (predicted)
- Boiling Point : 278.1 °C (predicted)
- pKa : 12.13 (predicted)
The biological activity of (1R,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL is largely attributed to its ability to interact with various biological targets:
- Enzyme Modulation : The compound has been shown to influence enzyme activity, particularly those involved in neurotransmitter synthesis and metabolism. This suggests potential roles in treating neurological disorders such as depression and anxiety.
- Receptor Binding : Its structural features enhance binding affinity to specific receptors, which may lead to altered signal transduction processes. This could have implications for drug development targeting conditions related to neurotransmitter dysregulation.
Research Findings
Several studies have investigated the biological effects of (1R,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL:
Comparative Analysis
The following table summarizes the structural characteristics and biological activities of related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| (1R,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL | C9H10F3NO | Trifluorophenyl group; amino functional group | Modulates neurotransmitter systems |
| (1S,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL | C9H10F3NO | Similar trifluorophenyl group; different stereochemistry | Potentially similar pharmacological effects |
| (1R,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL | C9H10FNO | Contains a fluorophenyl group; lacks trifluoromethyl substituents | May exhibit different receptor interactions |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1R,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL, and how does stereochemical control impact yield?
- Methodology : Asymmetric synthesis is critical due to the chiral centers. Strategies include:
- Reductive amination : Use of chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) to control the (1R,2S) configuration .
- Protecting group strategies : Temporary protection of the amino group (e.g., Boc or Fmoc) during trifluorophenyl ring functionalization to avoid side reactions .
- Key Challenges : Competing diastereomer formation during ring substitution; optimize reaction temperature (-20°C to 0°C) and solvent polarity (e.g., THF vs. DCM) to enhance enantiomeric excess (ee > 95%) .
Q. How can the stereochemistry and purity of this compound be validated?
- Analytical Techniques :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
- X-ray crystallography : Confirm absolute configuration via single-crystal analysis (requires high-purity crystals grown via slow evaporation in ethanol/water mixtures) .
- NMR spectroscopy : NMR to monitor fluorine substituent positions and - COSY for spatial correlation of protons .
Q. What purification techniques are most effective for isolating (1R,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL?
- Stepwise Approach :
Flash chromatography : Silica gel with gradient elution (5–20% MeOH in DCM) to remove polar byproducts.
Recrystallization : Use ethanol/water (7:3 v/v) to isolate enantiopure crystals.
Final polishing : Size-exclusion chromatography (Sephadex LH-20) for desalting .
Advanced Research Questions
Q. How do electronic effects of the 2,3,5-trifluorophenyl group influence the compound’s reactivity in nucleophilic substitutions?
- Mechanistic Insights :
- Electron-withdrawing fluorine substituents reduce electron density on the phenyl ring, enhancing electrophilic aromatic substitution (EAS) at the para position.
- Steric hindrance : The 2- and 5-fluorine groups may impede axial attack in SN2 reactions, favoring retention of configuration in downstream derivatization .
- Experimental Design :
- Perform Hammett analysis using substituent constants (, ) to correlate fluorine positions with reaction rates .
Q. What strategies resolve contradictions in reported bioactivity data for analogs of this compound?
- Case Study : If analogs show conflicting enzyme inhibition (e.g., IC variations in kinase assays):
Structural comparison : Overlay 3D models (e.g., Schrödinger Maestro) to identify conformational differences in the trifluorophenyl group .
Solubility adjustments : Test analogs in DMSO vs. aqueous buffers to rule out aggregation artifacts.
Kinetic assays : Use stopped-flow spectroscopy to measure on/off rates and confirm binding reversibility .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Protocol :
Molecular docking : Use AutoDock Vina with PDB structures (e.g., 5T3A for GPCRs) to map hydrogen bonds between the amino/alcohol groups and receptor residues.
MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the trifluorophenyl moiety in hydrophobic pockets .
- Validation : Compare predicted binding affinities () with SPR or ITC experimental data .
Notes for Experimental Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
